N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine
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Overview
Description
N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C₁₀H₂₀N₂ It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine typically involves the reaction of piperidine derivatives with cyclopropanamine. One common method involves the alkylation of N-methylpiperidine with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The compound is typically purified through distillation or recrystallization techniques to obtain the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropanamine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: Researchers use this compound to study the structure-activity relationships of piperidine derivatives and their biological effects.
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methylpiperidine: A simpler derivative of piperidine with similar structural features.
Cyclopropanamine: A compound containing the cyclopropane moiety, which is also present in N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine.
N-methyl-N-(pyridin-4-ylmethyl)cyclopropanamine: A structurally related compound with a pyridine ring instead of a piperidine ring.
Uniqueness
This compound is unique due to the presence of both the piperidine and cyclopropanamine moieties in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12(10-2-3-10)8-9-4-6-11-7-5-9/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHVIGZUHSTJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNCC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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